N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or hydrogenation over palladium on carbon.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
Reduction: Formation of N-[(4-aminophenyl)methyl]-5-nitrofuran-2-carboxamide.
Oxidation: Formation of furan-2,3-dione derivatives.
Substitution: Formation of N-[(4-alkoxyphenyl)methyl]-5-nitrofuran-2-carboxamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: Explored for its anticancer activity, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular DNA and proteins, leading to cell death. This mechanism is particularly effective against rapidly dividing cells, such as bacteria and cancer cells. The furan ring can also interact with cellular enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-[(4-methoxyphenyl)methyl]-5-nitrothiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-[(4-methoxyphenyl)methyl]-5-nitrobenzene-2-carboxamide: Similar structure but with a benzene ring instead of a furan ring.
N-[(4-methoxyphenyl)methyl]-5-nitropyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide is unique due to the presence of both nitro and furan groups, which contribute to its diverse reactivity and biological activity.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-19-10-4-2-9(3-5-10)8-14-13(16)11-6-7-12(20-11)15(17)18/h2-7H,8H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSGUXZTYSOQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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